NFF-3 Trifluoroacetate

Description

Properties

Molecular Formula |

C80H111F3N22O22 |

|---|---|

Molecular Weight |

1789.9 g/mol |

IUPAC Name |

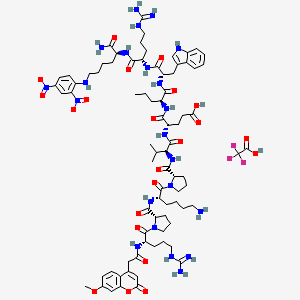

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C78H110N22O20.C2HF3O2/c1-5-16-53(68(106)95-58(37-45-42-88-50-18-7-6-17-48(45)50)71(109)92-54(21-12-33-86-77(81)82)69(107)90-52(67(80)105)19-9-11-32-85-51-28-25-46(99(115)116)40-61(51)100(117)118)91-70(108)55(29-30-64(102)103)93-74(112)66(43(2)3)96-73(111)60-24-15-36-98(60)76(114)57(20-8-10-31-79)94-72(110)59-23-14-35-97(59)75(113)56(22-13-34-87-78(83)84)89-63(101)38-44-39-65(104)120-62-41-47(119-4)26-27-49(44)62;3-2(4,5)1(6)7/h6-7,17-18,25-28,39-43,52-60,66,85,88H,5,8-16,19-24,29-38,79H2,1-4H3,(H2,80,105)(H,89,101)(H,90,107)(H,91,108)(H,92,109)(H,93,112)(H,94,110)(H,95,106)(H,96,111)(H,102,103)(H4,81,82,86)(H4,83,84,87);(H,6,7)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,66-;/m0./s1 |

InChI Key |

RQAYJVJJNNJVIL-QFOZWALASA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Cellular Biological Activity of Nff 3 Trifluoroacetate

Enzymatic Substrate Specificity and Kinetic Parameters

The utility of NFF-3 trifluoroacetate (B77799) as a research tool is defined by its specific interactions with various proteases, particularly its selectivity for certain members of the MMP family.

NFF-3 trifluoroacetate exhibits a distinct pattern of hydrolysis by different MMPs, making it a valuable substrate for differentiating their activities.

Research has demonstrated that this compound is selectively hydrolyzed by MMP-3 (stromelysin-1) and MMP-10. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com This selectivity forms the basis of its application in assays designed to measure the specific activity of these enzymes.

The efficiency of hydrolysis of NFF-3 by MMPs varies significantly. It is rapidly hydrolyzed by MMP-3, with a high specificity constant (kcat/Km) of 218,000 M⁻¹s⁻¹. caymanchem.comvincibiochem.itnih.govfishersci.comhongtide.comtaylorandfrancis.comnih.govechelon-inc.com In contrast, its hydrolysis by MMP-9 (gelatinase B) is considerably slower, with a kcat/Km value of 10,100 M⁻¹s⁻¹. caymanchem.comvincibiochem.itnih.govfishersci.comhongtide.comnih.govechelon-inc.com This substantial difference in catalytic efficiency, approximately 21.6-fold, underscores the substrate's preference for MMP-3 over MMP-9. caymanchem.comnih.govfishersci.comhongtide.comnih.gov

Table 1: Kinetic Parameters of NFF-3 Hydrolysis by MMPs

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|

| MMP-3 | 218,000 | caymanchem.comvincibiochem.itnih.govfishersci.comhongtide.comtaylorandfrancis.comnih.govechelon-inc.com |

A key characteristic of this compound is the absence of significant hydrolysis by MMP-1 (interstitial collagenase) and MMP-2 (gelatinase A). caymanchem.comvincibiochem.itnih.govfishersci.comhongtide.comnih.govechelon-inc.com This lack of reactivity is crucial for its use in selectively measuring MMP-3 activity in samples that may contain a mixture of MMPs.

The pronounced differences in hydrolysis rates make this compound a valuable tool for distinguishing MMP-3 activity from that of other MMPs, particularly MMP-1, MMP-2, and to a lesser extent, MMP-9. caymanchem.comvincibiochem.itnih.govnih.gov This selective nature allows researchers to probe the specific functional roles of MMP-3 in complex biological systems.

While primarily recognized as an MMP substrate, this compound can also be cleaved by certain non-MMP proteases. It has been reported to be hydrolyzed by trypsin, hepatocyte growth factor activator, and factor Xa. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This broader reactivity should be considered when interpreting results from complex biological samples where these proteases may also be present.

Interaction with Non-MMP Proteases

Cleavage by Trypsin

Trypsin, a serine protease, is capable of hydrolyzing this compound. medchemexpress.commedchemexpress.commedchemexpress.com This cleavage is consistent with Trypsin's known function of hydrolyzing proteins, typically at the carboxyl side of lysine (B10760008) or arginine residues. medchemexpress.com The peptide sequence of NFF-3, {Mca}-Arg-Pro-Lys-Pro-Val-Glu-{Nva}-Trp-Arg-Lys(DNP)-NH2, contains multiple potential cleavage sites for Trypsin, specifically after the arginine (Arg) and lysine (Lys) residues. medchemexpress.comechelon-inc.com The enzymatic action of Trypsin on this substrate breaks the peptide bond, separating the fluorophore and quencher moieties.

Cleavage by Hepatocyte Growth Factor Activator

This compound is also susceptible to cleavage by Hepatocyte Growth Factor Activator (HGFA). medchemexpress.commedchemexpress.commedchemexpress.com HGFA is a serine protease that plays a crucial role in tissue regeneration and repair by converting the inactive precursor of hepatocyte growth factor (pro-HGF) into its active form. sinobiological.comnih.gov The ability of HGFA to cleave NFF-3 indicates that the substrate's peptide sequence contains a recognition site amenable to HGFA's proteolytic activity.

Cleavage by Factor Xa

Factor Xa, a critical serine protease in the blood coagulation cascade, has been identified as another enzyme that cleaves this compound. medchemexpress.commedchemexpress.commedchemexpress.com Factor Xa exhibits high specificity, typically recognizing and cleaving the peptide sequence Ile-(Glu or Asp)-Gly-Arg after the arginine residue. neb.cn The presence of an appropriate recognition sequence within the NFF-3 peptide allows for its hydrolysis by Factor Xa.

Mechanistic Elucidation of Substrate-Enzyme Recognition

The functionality of NFF-3 as a substrate for detecting enzyme activity is based on the principle of Fluorescence Resonance Energy Transfer (FRET). echelon-inc.comnih.gov The peptide sequence is chemically modified to include a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). echelon-inc.comnih.govcaymanchem.com

In its intact state, the three-dimensional conformation of the NFF-3 peptide brings the Mca fluorophore and the Dnp quencher into close proximity. This proximity allows for efficient FRET to occur, where the energy from the excited fluorophore is transferred non-radiatively to the quencher. nih.gov As a result, the fluorescence of the Mca group is suppressed or "quenched". nih.gov

When a protease such as Trypsin, HGFA, or Factor Xa recognizes and cleaves the specific peptide bond between the Mca and Dnp groups, the two fragments diffuse apart. nih.gov This separation eliminates the FRET effect, and the Mca fluorophore is no longer quenched. Consequently, upon excitation at its specific wavelength (approximately 325 nm), it emits a detectable fluorescent signal (at approximately 393 nm). echelon-inc.comnih.gov The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, providing a continuous and convenient method for measuring enzyme activity. nih.gov

Table 1: Kinetic Parameters of NFF-3 Cleavage by Various Proteases This table includes available kinetic data for NFF-3 hydrolysis. Data for all enzymes listed is not publicly available.

| Enzyme | kcat/Km (s⁻¹M⁻¹) |

|---|---|

| MMP-3 | 218,000 echelon-inc.comcaymanchem.com |

| MMP-9 | 10,100 echelon-inc.comcaymanchem.com |

| MMP-1 | Not significantly hydrolyzed echelon-inc.comcaymanchem.com |

| MMP-2 | Not significantly hydrolyzed echelon-inc.comcaymanchem.com |

| Trypsin | Data not available |

| Hepatocyte Growth Factor Activator | Data not available |

| Factor Xa | Data not available |

Modulation of Cellular Processes Through Enzymatic Activity Detection

Applications in Cell-Based Assays for Protease Activity

The properties of this compound make it a valuable tool for studying enzymatic activity within cellular environments. For cell-based applications, the NFF-3 peptide can be labeled with a different FRET pair, such as the cyanine (B1664457) dyes Cy3 and Cy5Q. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This modification allows for the detection of protease activity directly in live cells. medchemexpress.com When the Cy-labeled NFF-3 is introduced into cells, its cleavage by endogenous proteases leads to a measurable fluorescent signal. medchemexpress.commedchemexpress.com This enables researchers to monitor and quantify the activity of specific proteases involved in various cellular processes, such as tissue remodeling, cell migration, and apoptosis, under different experimental conditions. medchemexpress.comnih.gov Such cell-based assays are crucial for understanding the role of proteases in health and disease and for screening potential enzyme inhibitors. nih.gov

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C80H111F3N22O22 | medchemexpress.comnih.gov |

| Molecular Weight | 1789.87 g/mol | medchemexpress.comnih.gov |

| Peptide Sequence | {Mca}-Arg-Pro-Lys-Pro-Val-Glu-{Nva}-Trp-Arg-Lys(DNP)-NH2 | medchemexpress.comechelon-inc.com |

| Fluorophore (Donor) | (7-methoxycoumarin-4-yl)acetyl (Mca) | echelon-inc.com |

| Quencher (Acceptor) | 2,4-dinitrophenyl (Dnp) | echelon-inc.comnih.gov |

| Excitation Wavelength (λex) | ~325 nm | echelon-inc.com |

| Emission Wavelength (λem) | ~393 nm | echelon-inc.com |

Synthetic Methodologies and Chemical Manipulations of Nff 3 Trifluoroacetate

Peptide Synthesis Approaches for NFF-3

The construction of the NFF-3 peptide backbone is achieved through a stepwise assembly of amino acids. Solid-phase peptide synthesis (SPPS) is the predominant method, offering significant advantages over traditional solution-phase synthesis, including simplified purification of intermediates and the ability to automate the process creative-peptides.comoup.com.

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry creative-peptides.comspringernature.com. This strategy involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin oup.com. The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. It is stable under acidic and neutral conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF) oup.comuci.edu.

The synthesis cycle consists of two main steps: deprotection and coupling, repeated for each amino acid in the sequence.

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide chain using a 20% piperidine solution in DMF, exposing a free amine uci.edu.

Coupling: The next Fmoc-protected amino acid is introduced. Its carboxyl group is activated in situ using coupling reagents to facilitate the formation of a new peptide bond with the free amine on the peptide chain oup.com.

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Swelling | The resin is swollen in a suitable solvent. | N,N-Dimethylformamide (DMF) | To allow access to the reactive sites within the resin matrix. |

| 2. Deprotection | The N-terminal Fmoc group is removed. | 20% Piperidine in DMF | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is washed to remove excess piperidine and the cleaved Fmoc adduct. | DMF | To purify the resin-bound peptide intermediate. |

| 4. Coupling | The next activated Fmoc-amino acid is added to the resin. | Fmoc-amino acid, coupling reagents (e.g., HATU, HOBt), and a base (e.g., DIPEA) in DMF | To form a new peptide bond and elongate the peptide chain. |

| 5. Washing | The resin is washed to remove excess reagents and soluble by-products. | DMF | To purify the resin-bound peptide before the next cycle. |

For peptides that terminate in an amide group (-CONH2) rather than a carboxylic acid, a specialized resin is required. The choice of linker, the chemical moiety connecting the peptide to the solid support, dictates the functional group at the C-terminus of the final product oup.com. For the synthesis of peptide amides via the Fmoc strategy, Rink Amide resin is a widely used and effective choice creative-peptides.comappliedpolytech.compeptide.com.

The Rink Amide linker is designed to be stable to the basic conditions of Fmoc deprotection but labile to strong acid appliedpolytech.comcd-bioparticles.com. The first Fmoc-protected amino acid is coupled to the linker on the resin through a standard amide bond formation merckmillipore.com. The peptide chain is then elongated as described in the Fmoc-SPPS cycle. During the final acid-mediated cleavage step, the bond between the linker and the peptide is broken in such a way that it yields a peptide with a C-terminal amide appliedpolytech.comsunresinlifesciences.com. Other resins, such as PAL (Peptide Amide Linker), can also be used for this purpose thermofisher.comiris-biotech.de.

The final step in SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically accomplished in a single step using a strong acid oup.comwpmucdn.com. For Fmoc-based synthesis with acid-labile side-chain protecting groups and linkers like the Rink Amide linker, a high concentration of trifluoroacetic acid (TFA) is the reagent of choice peptide.comsigmaaldrich.comacs.org.

The process involves treating the dried, resin-bound peptide with a "cleavage cocktail" for a period of 1 to 4 hours thermofisher.comacs.org. This cocktail consists primarily of TFA (typically 90-95%) mixed with a variety of scavenger molecules iris-biotech.deacs.orgacs.org. These scavengers are crucial for trapping the highly reactive carbocations (e.g., tert-butyl cations) that are generated upon the removal of protecting groups peptide.comwpmucdn.com. Without scavengers, these carbocations could cause unwanted side reactions by modifying sensitive amino acid residues such as tryptophan, methionine, and cysteine iris-biotech.dewpmucdn.com. The composition of the cocktail is tailored to the specific amino acid sequence of the peptide thermofisher.comiris-biotech.de. Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, washed, and then dried peptide.comnih.gov. The resulting product is the peptide as a trifluoroacetate (B77799) salt, as the positively charged amino groups on the peptide form ionic bonds with the trifluoroacetate anions from the cleavage solution researchgate.net.

| Reagent Name/Composition | Typical Use Case | Scavengers and Their Function |

|---|---|---|

| TFA / Water / TIPS (95:2.5:2.5) | General purpose for peptides without highly sensitive residues sigmaaldrich.commerckmillipore.com. | Water: Scavenges tert-butyl cations wpmucdn.com. Triisopropylsilane (TIPS): Reduces trityl cations and prevents side reactions. |

| Reagent K | For peptides containing Cys, Met, Trp, or Tyr iris-biotech.de. | Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT): A combination that protects against various side reactions, including oxidation and alkylation iris-biotech.de. |

| Reagent B | Effective for scavenging trityl groups from Cys, His, Asn, Gln iris-biotech.dewpmucdn.com. | Phenol, Water, TIPS: Phenol is an effective scavenger for trityl cations iris-biotech.de. |

| Reagent R | Specifically for peptides with sulfonyl-protected Arginine (e.g., Pbf) and Tryptophan peptide.comiris-biotech.depeptide.com. | Thioanisole, 1,2-Ethanedithiol (EDT), Anisole: Minimizes reattachment of Trp to the linker and aids in deprotection of Arg iris-biotech.depeptide.com. |

Purification and Purity Assessment for Research Applications

After cleavage from the resin, the crude peptide product contains the desired full-length sequence along with various impurities. These impurities can include deletion sequences (from incomplete coupling), truncated peptides, and by-products from the cleavage and deprotection steps bachem.com. Therefore, a robust purification step is essential to obtain a product of sufficient purity for research applications.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the purification of synthetic peptides bachem.comamericanpeptidesociety.orgteknoscienze.compepdd.com. The separation principle of RP-HPLC is based on the differential hydrophobic interactions between the peptide molecules and the stationary phase of the chromatography column americanpeptidesociety.orgpepdd.com.

The crude peptide mixture is dissolved in an aqueous solution and loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) particles that have been chemically modified with C18 (octadecyl) alkyl chains bachem.comamericanpeptidesociety.org. A mobile phase is then passed through the column with a gradually increasing concentration of an organic solvent. Peptides elute from the column based on their relative hydrophobicity; more hydrophilic impurities elute first, while the more hydrophobic target peptide is retained longer and elutes at a higher organic solvent concentration americanpeptidesociety.orgpepdd.com. Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized to yield the final product bachem.com.

The mobile phase in RP-HPLC for peptide purification typically consists of a two-solvent system, referred to as Solvent A and Solvent B peptide.com.

Solvent A is the aqueous, weak eluting solvent, which is typically highly purified water containing 0.1% TFA bachem.compeptide.com.

Solvent B is the organic, strong eluting solvent, most commonly acetonitrile (B52724) containing 0.1% TFA bachem.compeptide.com.

The addition of TFA serves as an ion-pairing agent. It protonates basic residues and interacts with the peptide backbone, effectively neutralizing charges and increasing the peptide's hydrophobicity. This leads to improved retention, sharper peaks, and better separation from impurities peptide.com.

Purification is achieved using a linear gradient, where the percentage of Solvent B is steadily increased over time peptide.com. This gradual change in solvent polarity allows for the sequential elution of components from the column based on their hydrophobicity, providing high-resolution separation of the target peptide from synthesis-related impurities bachem.compepdd.com. The use of volatile eluants like water, acetonitrile, and TFA is advantageous as they can be easily removed from the pooled fractions by lyophilization (freeze-drying) peptide.com.

| Compound Name | Abbreviation | Role in Process |

|---|---|---|

| 9-fluorenylmethyloxycarbonyl | Fmoc | Temporary N-terminal protecting group |

| Trifluoroacetic Acid | TFA | Cleavage reagent; Ion-pairing agent in HPLC |

| N,N-Dimethylformamide | DMF | Primary solvent for SPPS |

| Piperidine | - | Base for Fmoc-deprotection |

| Triisopropylsilane | TIPS | Scavenger in cleavage cocktail |

| 1,2-Ethanedithiol | EDT | Scavenger in cleavage cocktail |

| Acetonitrile | ACN | Organic mobile phase (eluant) in RP-HPLC |

| tert-Butoxycarbonyl | Boc | Acid-labile side-chain protecting group |

| Trityl | Trt | Acid-labile side-chain protecting group |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Peptide coupling reagent |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Peptide coupling reagent |

| N,N'-Diisopropylcarbodiimide | DIC | Peptide coupling reagent |

| 1-Hydroxybenzotriazole | HOBt | Coupling additive (racemization suppressant) |

| N,N-Diisopropylethylamine | DIPEA | Base used during coupling step |

Research Considerations Regarding the Trifluoroacetate Counterion

In the synthesis and purification of peptides and other complex organic molecules like NFF-3, trifluoroacetic acid (TFA) is frequently utilized. Its strong acidity, volatility, and miscibility with common solvents make it a primary reagent for solid-phase peptide synthesis (SPPS), particularly during the cleavage of the peptide from the resin support. Consequently, the final purified product is often isolated as a trifluoroacetate salt, where the trifluoroacetate anion (TFA) serves as a counterion to positively charged groups on the molecule. While essential for the synthetic process, the persistent presence of this counterion can introduce significant complications in subsequent analytical and biological studies.

Impact of Trifluoroacetate Presence on Spectroscopic Structural Characterization

One of the most notable interferences is observed in infrared (IR) spectroscopy. The strong absorbance bands of the TFA anion can overlap with or mask key vibrational bands of the peptide, such as the amide I and II bands, which are crucial for determining the secondary structure (e.g., α-helices, β-sheets). This interference makes it challenging to accurately analyze the conformational properties of the peptide.

Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful and direct method for detecting and quantifying residual TFA. Since fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope and the trifluoromethyl (CF₃) group of TFA produces a distinct and strong singlet in the ¹⁹F NMR spectrum, this technique offers high sensitivity and specificity. Quantitative ¹⁹F NMR (qNMR) can be used to accurately determine the amount of TFA in a peptide sample, which is critical for assessing purity and ensuring the removal of this undesired counterion. The efficiency of TFA removal can be monitored by observing the decrease in the intensity of the fluorine signal. While ¹H NMR can also be used, the signals can be more complex; ¹⁹F NMR provides a clearer and more direct assessment of the counterion's presence.

Spectroscopic Techniques and the Impact of Trifluoroacetate

| Spectroscopic Method | Impact of Trifluoroacetate Presence | Primary Use Case Regarding TFA |

|---|---|---|

| Infrared (IR) Spectroscopy | Interference with key peptide vibrational bands (e.g., Amide I & II), complicating secondary structure analysis. | Monitoring the removal of TFA by observing the disappearance of its characteristic absorbance bands. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Provides a distinct, strong signal for the CF₃ group, allowing for unambiguous detection. | Highly sensitive and specific method for the detection and quantification of residual TFA. |

| ¹H Nuclear Magnetic Resonance (NMR) | Can be used for analysis, but signals may be more complex compared to ¹⁹F NMR. | General structural analysis of the peptide, with potential to observe TFA-induced shifts. |

Methodologies for Trifluoroacetate Counterion Removal in Peptide Samples

Given the potential for trifluoroacetate (TFA) to interfere with analytical characterization and biological assays, its removal or exchange for a more biologically compatible counterion (like acetate (B1210297) or chloride) is often a necessary step. Several methodologies have been developed to efficiently remove the tightly bound TFA counterions from cationic peptide samples.

The most traditional method involves repeated lyophilization (freeze-drying) of the peptide from an aqueous solution containing a large excess of a stronger acid, typically hydrochloric acid (HCl). Because HCl has a much lower pKa than TFA, it can effectively displace the trifluoroacetate anion associated with the positively charged sites on the peptide. The resulting volatile components are then removed during lyophilization. This process is often repeated multiple times to ensure complete exchange.

Other established techniques include chromatographic methods and ion-exchange resins. Reverse-phase high-performance liquid chromatography (RP-HPLC) can be adapted for counterion exchange by using a mobile phase containing the desired counterion, such as acetic acid. As the peptide is purified on the column, the TFA is gradually replaced by the new counterion from the mobile phase. Similarly, strong anion exchange resins can be prepared in the desired counterion form (e.g., acetate). When an aqueous solution of the peptide TFA salt is passed through the column, the trifluoroacetate anions are retained by the resin, and the peptide elutes with the new counterion.

A third approach involves a deprotonation/reprotonation cycle. This method requires dissolving the peptide in a basic solution to deprotonate the positively charged amino groups, thereby releasing the TFA counterion. The peptide can then be re-precipitated or re-isolated and subsequently reprotonated with the acid of choice (e.g., HCl or acetic acid) to form the desired salt. The effectiveness of these procedures can be confirmed using analytical techniques like ¹⁹F-NMR to verify the absence of the trifluoroacetate signal.

Comparison of TFA Removal Methodologies

| Methodology | Principle | Key Considerations |

|---|---|---|

| Acid Displacement & Lyophilization | Displacement of TFA with a stronger acid (e.g., HCl) followed by freeze-drying to remove volatiles. | Requires working at very low pH, which can potentially induce peptide degradation. Multiple cycles are often necessary. |

| Reverse-Phase HPLC | The mobile phase contains the desired counterion (e.g., acetate), which exchanges with TFA during chromatographic purification. | Efficiency can depend on the hydrophobicity of the peptide. May lead to some loss of peptide material. |

| Ion-Exchange Resin | Anion exchange resin captures TFA ions and replaces them with a pre-loaded counterion (e.g., acetate or chloride). | Allows for exchange with a wide variety of counterions. Requires careful selection of the appropriate resin. |

| Deprotonation/Reprotonation | The peptide is treated with a base to remove the positive charge and release the TFA, followed by reprotonation with a new acid. | Can achieve complete removal of TFA. The use of basic conditions may not be suitable for all peptides. |

Allosteric Modulation Effects of Trifluoroacetate on Other Receptor Systems (e.g., Glycine (B1666218) Receptor)

Beyond its impact on physicochemical characterization, the trifluoroacetate (TFA) counterion has been identified as a biologically active molecule that can function as an allosteric modulator of certain neurotransmitter receptors. This is a critical consideration for in vitro and in vivo studies, as residual TFA in a peptide sample could lead to unintended pharmacological effects, potentially confounding experimental results.

Research has demonstrated that trifluoroacetate selectively acts as a positive allosteric modulator (PAM) of the inhibitory glycine receptor (GlyR), a member of the Cys-loop superfamily of ligand-gated ion channels. In studies using Xenopus oocytes expressing GlyRs, TFA was shown to enhance the currents elicited by low, non-saturating concentrations of glycine. This potentiation of the glycine response indicates that TFA binds to an allosteric site on the receptor, separate from the primary glycine binding (orthosteric) site, and increases the receptor's sensitivity to its agonist. When applied with a maximally effective concentration of glycine, TFA had no effect, which is characteristic of an allosteric modulator that affects agonist affinity or efficacy rather than the maximum channel conductance.

Importantly, this modulatory effect appears to be specific to the glycine receptor. The same studies found that trifluoroacetate had no effect on the function of two other major Cys-loop receptors: the GABA-A receptor (GABAₐR) and the serotonin (B10506) type 3A receptor (5-HT₃ₐR). This specificity highlights a distinct pharmacological profile for the TFA molecule. These findings are significant as they identify TFA not just as a synthetic artifact but as a potential source of experimental variability or error in studies involving purified peptides that target ligand-gated ion channels.

Allosteric Effects of Trifluoroacetate on Cys-Loop Receptors

| Receptor System | Observed Effect of Trifluoroacetate | Modulation Type |

|---|---|---|

| Glycine Receptor (GlyR) | Enhanced currents elicited by low concentrations of glycine. | Positive Allosteric Modulation (PAM) |

| GABA-A Receptor (GABAₐR) | No effect on GABA-elicited currents. | None |

| Serotonin Type 3A Receptor (5-HT₃ₐR) | No effect on serotonin-elicited currents. | None |

Structure Activity Relationship Sar Studies of Nff 3 Trifluoroacetate

Elucidation of Peptide Sequence Determinants for Substrate Specificity

The specificity of NFF-3 as a substrate for certain members of the MMP family is primarily determined by its amino acid sequence. NFF-3 was developed by examining the known cleavage sites of MMP-3 (stromelysin 1) in various natural proteins and comparing them with the sequence specificities of other MMPs, such as MMP-1 (interstitial collagenase). nih.gov The goal was to create a substrate that would be rapidly hydrolyzed by MMP-3 while showing minimal to no cleavage by other MMPs. nih.gov

The peptide sequence of NFF-3 is Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2. echelon-inc.com This sequence was rationally designed to fit into the active site of MMP-3. The design process for NFF-3 and its precursors, NFF-1 and NFF-2, involved screening their activity against a panel of MMPs. While the earlier versions showed some level of cross-reactivity, NFF-3 emerged as a highly selective substrate for MMP-3. nih.gov

The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. It takes into account both the binding affinity of the substrate for the enzyme (Km) and the turnover rate of the enzyme (kcat). youtube.com The kinetic data for NFF-3 demonstrates its high specificity for MMP-3. It is hydrolyzed rapidly by MMP-3, very slowly by MMP-9, and shows no significant hydrolysis by MMP-1 and MMP-2. nih.govechelon-inc.com This selectivity makes NFF-3 a valuable tool for specifically assaying MMP-3 activity in the presence of other MMPs. nih.gov

| Enzyme | kcat/Km (s⁻¹M⁻¹) | Relative Activity (%) |

|---|---|---|

| MMP-3 (Stromelysin 1) | 218,000 | 100 |

| MMP-9 (Gelatinase B) | 10,100 | 4.6 |

| MMP-1 (Interstitial Collagenase) | No significant hydrolysis | ~0 |

| MMP-2 (Gelatinase A) | No significant hydrolysis | ~0 |

Functional Impact of Fluorophore and Quencher Positioning

NFF-3 is a fluorogenic substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET). echelon-inc.com It contains a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quencher, 2,4-dinitrophenyl (Dnp), attached to the side chain of a lysine (B10760008) residue near the C-terminus. nih.govechelon-inc.com In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore (typically within 10-100 Å) leads to the suppression of fluorescence. cpcscientific.com This quenching occurs because the emission spectrum of the fluorophore overlaps with the absorption spectrum of the quencher, allowing for non-radiative energy transfer. cpcscientific.cominterchim.fr

Upon cleavage of the peptide bond between the norvaline (Nva) and tryptophan (Trp) residues by an active protease like MMP-3, the Mca-containing fragment is separated from the Dnp-containing fragment. This separation eliminates the FRET effect, leading to a significant increase in the fluorescence of the Mca group, which can be monitored in real-time. aatbio.com The positioning of the fluorophore and quencher on opposite sides of the cleavage site is therefore critical for the substrate's function as a reporter of enzyme activity.

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|

| (7-Methoxycoumarin-4-yl)acetyl (Mca) | 2,4-Dinitrophenyl (Dnp) | 325 | 392 |

| 2-Aminobenzoyl (Abz) | 2,4-Dinitrophenyl (Dnp) | 320 | 420 |

| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) | 4-((4-(Dimethylamino)phenyl)azo)benzoyl (Dabcyl) | 340 | 490 |

| Carboxyfluorescein (FAM) | 4-((4-(Dimethylamino)phenyl)azo)benzoyl (Dabcyl) | 492 | 517 |

Design Principles for Selective Protease Substrates Based on NFF-3 Analogs

The development of NFF-3 provides a foundation for several key principles in the design of selective protease substrates. These principles can be applied to create novel analogs with tailored specificities for other proteases.

Exploiting Subsite Specificity : The primary principle is to leverage the differences in the substrate-binding pockets (subsites) of the target proteases. nih.gov The design of NFF-3 was based on identifying amino acid sequences that are preferentially recognized and cleaved by MMP-3 but not by other closely related MMPs. nih.gov For designing new selective substrates, a thorough analysis of the target enzyme's preferred cleavage motifs is the starting point.

Combinatorial Chemistry Approaches : While the initial design of NFF-3 was based on known cleavage sites, it was noted that simply assuming the additive effects of individual amino acid substitutions can be misleading. nih.gov A more powerful approach is the use of combinatorial peptide libraries. nih.gov By synthesizing and screening large libraries of peptides with randomized sequences, it is possible to empirically identify substrates with high activity and selectivity for a target protease. nih.govresearchgate.net

Modification of the Peptide Backbone and Side Chains : Beyond the natural amino acids, the incorporation of unnatural amino acids or modifications to the peptide backbone can lead to enhanced selectivity and stability. These modifications can introduce conformational constraints or novel interactions with the enzyme's active site that are not possible with the standard 20 proteinogenic amino acids.

Advanced Computational and Machine Learning Methods : More recently, computational approaches, including deep learning models like CleaveNet, are being employed to design protease substrates. biorxiv.org These methods can analyze vast datasets of known protease cleavage sites to identify complex patterns and generate novel peptide sequences with high predicted efficiency and selectivity for a specific protease. biorxiv.org This in silico approach can significantly accelerate the initial stages of substrate design before experimental validation.

By applying these principles, researchers can develop a new generation of highly selective fluorogenic substrates based on the foundational design of NFF-3 for a wide range of proteases, enabling more precise studies of their biological functions and roles in disease.

Applications and Research Methodologies Utilizing Nff 3 Trifluoroacetate

High-Throughput Screening (HTS) in Protease Inhibitor Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of chemical compounds for their potential to inhibit specific enzyme targets. Fluorogenic substrates are particularly well-suited for HTS assays due to their ability to provide a continuous and easily detectable signal. nih.govnih.gov The use of a fluorescence-based assay is a rapid, sensitive, and cost-effective method for screening protease inhibitors. nih.gov

NFF-3 Trifluoroacetate (B77799) functions as a fluorescence resonance energy transfer (FRET) substrate. echelon-inc.comcornell.edu In its intact state, the fluorescence of a donor molecule is suppressed by a nearby acceptor molecule. When a protease, such as MMP-3, cleaves the specific peptide sequence of NFF-3, the donor and acceptor are separated, resulting in a measurable increase in fluorescence. nih.gov This direct correlation between enzyme activity and fluorescent signal makes NFF-3 an effective tool for HTS campaigns aimed at identifying new inhibitors of specific metalloproteinases. The robust and reproducible nature of such assays allows for efficient screening in multi-well plate formats. nih.gov

In Vitro Enzyme Activity Profiling and Characterization

A primary application of NFF-3 Trifluoroacetate is in the detailed in vitro analysis of enzyme kinetics and substrate specificity. caymanchem.com It is a selective substrate for certain Matrix Metalloproteinases (MMPs), demonstrating distinct hydrolysis rates for different enzymes within this family. caymanchem.commedchemexpress.commedchemexpress.com This selectivity is crucial for researchers seeking to understand the specific functions of individual proteases.

Research findings indicate that NFF-3 is hydrolyzed very rapidly by MMP-3, but significantly slower by MMP-9. echelon-inc.comcaymanchem.com Conversely, it shows no significant hydrolysis by MMP-1 or MMP-2. echelon-inc.comcaymanchem.com This differential activity allows NFF-3 to be used to distinguish MMP-3 activity from that of other common MMPs. caymanchem.com Beyond the MMP family, NFF-3 is also known to be cleaved by other proteases, including trypsin, hepatocyte growth factor activator, and factor Xa, information that is critical for accurately interpreting experimental results. medchemexpress.commedchemexpress.com

The kinetic parameters for the hydrolysis of NFF-3 by various MMPs are summarized in the table below, quantifying its high efficiency as a substrate for MMP-3.

| Enzyme | Catalytic Efficiency (kcat/Km) in s⁻¹M⁻¹ |

| MMP-3 | 218,000 |

| MMP-9 | 10,100 |

| MMP-1 | No Significant Hydrolysis |

| MMP-2 | No Significant Hydrolysis |

| This table displays the catalytic efficiency of different Matrix Metalloproteinases (MMPs) in hydrolyzing the NFF-3 substrate. Data sourced from Cayman Chemical and Echelon Biosciences. echelon-inc.comcaymanchem.com |

NFF-3 as a Chemical Biology Probe for Metalloproteinase Research

In the field of chemical biology, probes are essential molecules designed to study and manipulate biological processes. stanford.edu this compound serves as an effective chemical biology probe specifically for investigating metalloproteinases. caymanchem.com Its utility as a probe is rooted in its nature as a fluorogenic substrate that reports directly on the functional state of these enzymes. caymanchem.comstanford.edu

The high selectivity of NFF-3 for MMP-3 and MMP-10 over other metalloproteinases like MMP-1 and MMP-2 makes it a valuable tool for dissecting the specific contributions of these enzymes in complex biological samples. caymanchem.commedchemexpress.commedchemexpress.com By using NFF-3, researchers can specifically monitor the activity of a subset of MMPs, helping to elucidate their roles in tissue remodeling, cancer progression, and other physiological and pathological processes where MMPs are implicated. nih.govcornell.edu

Future Directions and Emerging Research Avenues for Nff 3 Trifluoroacetate

Development of Advanced Fluorogenic Substrates with Enhanced Specificity or Sensitivity

While NFF-3 is a valuable tool, the development of next-generation fluorogenic substrates with improved characteristics remains a key area of research. Future efforts are likely to focus on modifying the peptide sequence of NFF-3 to achieve even greater specificity for MMP-3 over other closely related proteases, such as MMP-9. There is some cleavage of NFF-3 by MMP-9, and enhancing its selectivity would be a significant improvement. echelon-inc.com

One approach involves a combinatorial chemistry strategy to systematically substitute amino acids in the peptide backbone and assess the impact on cleavage kinetics. This method has been successfully used to optimize other proteinase substrates. For instance, creating a library of peptides with variations at specific positions can lead to the identification of sequences that are more efficiently or selectively cleaved by the target enzyme. nih.gov

Furthermore, the exploration of novel fluorophore and quencher pairs could lead to substrates with enhanced sensitivity. The use of different fluorescence resonance energy transfer (FRET) pairs can improve the signal-to-noise ratio, allowing for the detection of lower levels of enzyme activity. nih.govnih.gov This is particularly important for studying subtle changes in MMP-3 activity in complex biological samples. The general formula for such synthesized peptides often involves a donor of fluorescence, an acceptor of fluorescence that also acts as a chromophore, and a proteinogenic amino acid. nih.gov

Integration with Omics Technologies for Comprehensive Protease Target Identification

The integration of NFF-3 trifluoroacetate (B77799) and its future iterations with various "omics" technologies promises to provide a more comprehensive understanding of the roles of MMP-3 in health and disease. While traditional methods identify individual substrates, combining fluorogenic assays with proteomics can reveal the broader landscape of protease targets.

Future studies could employ activity-based protein profiling (ABPP) in conjunction with substrates like NFF-3. In this approach, a modified version of the substrate could be used to tag and subsequently identify the active proteases in a complex biological sample, such as a cell lysate or tissue homogenate.

Moreover, integrating data from fluorogenic substrate assays with transcriptomics and metabolomics can help to build a more complete picture of the biological pathways regulated by MMP-3. nih.gov For instance, an increase in MMP-3 activity, as measured by NFF-3 cleavage, could be correlated with changes in gene expression or metabolite levels, thereby identifying novel downstream effects of this protease. nih.gov This multi-omics approach can reveal not just the direct targets of MMP-3 but also the broader cellular processes it influences. nih.govnih.gov

Computational Modeling and Simulation of NFF-3 Enzyme-Substrate Interactions

Computational modeling and molecular dynamics simulations are powerful tools for understanding the intricacies of enzyme-substrate interactions at an atomic level. researchgate.nettheses.cz Future research will likely leverage these methods to gain deeper insights into the binding of NFF-3 to the active site of MMP-3. Such simulations can elucidate the key amino acid residues involved in substrate recognition and catalysis, providing a rational basis for the design of more specific and efficient substrates. researchgate.net

Machine learning algorithms are also emerging as a valuable tool in predicting enzyme-substrate interactions. nih.govmit.edunih.gov By training models on existing data sets of enzyme-substrate pairs, it may be possible to predict how modifications to the NFF-3 peptide sequence will affect its binding affinity and cleavage efficiency by MMP-3 and other proteases. nih.gov This in-silico approach can significantly accelerate the development of new and improved fluorogenic substrates by prioritizing the most promising candidates for chemical synthesis and experimental validation. nih.govmit.edu

These computational approaches can also aid in the design of specific inhibitors for MMP-3, using the NFF-3-MMP-3 interaction as a model system. By understanding the binding mode of the substrate, it becomes possible to design small molecules that can effectively block the active site of the enzyme.

Exploration of NFF-3 in Broader Biological Systems (e.g., beyond direct hydrolysis)

While the primary application of NFF-3 trifluoroacetate is as a substrate for measuring the hydrolytic activity of MMP-3, future research may explore its potential utility in studying non-catalytic functions or interactions. For instance, the peptide sequence of NFF-3 could potentially interact with other proteins or cellular components, and these interactions could be independent of its cleavage by MMP-3.

Investigating the expression and localization of related trefoil factor family (TFF) peptides, to which NFF-3 is conceptually related through its use in studying biological processes, has shown their presence in various cell types, including neurons and microglial cells. researchgate.net This suggests that peptides can have diverse roles in different biological contexts. Future studies could explore whether the NFF-3 peptide itself, or fragments thereof, have any signaling or regulatory roles.

Furthermore, modified versions of NFF-3 could be developed as probes to study the localization of active MMP-3 within tissues or even within living cells. By attaching imaging agents or affinity tags to the NFF-3 peptide, it may be possible to visualize where MMP-3 is active in real-time, providing valuable spatial and temporal information about its function in complex biological systems.

Q & A

Q. What is the mechanistic role of NFF-3 Trifluoroacetate in studying matrix metalloproteinases (MMPs)?

this compound acts as a fluorogenic substrate for MMPs. Upon enzymatic cleavage, the trifluoroacetate group is hydrolyzed, releasing a fluorescent product that enables real-time quantification of MMP activity. This mechanism is critical for kinetic assays to measure enzyme activity, inhibition, or activation. Researchers should calibrate fluorescence detection (e.g., using excitation/emission wavelengths specific to the released fluorophore) and validate results with positive/negative controls (e.g., EDTA for MMP inhibition) .

Q. How should this compound be prepared and standardized for in vitro enzymatic assays?

Dissolve this compound in a buffered solution (e.g., Tris-HCl, pH 7.4) at a concentration optimized for the target MMP isoform. Prior to use, confirm purity (>95%) via HPLC or LC-MS, as impurities may alter fluorescence baselines. Perform a solubility test in assay buffers to avoid precipitation, and calibrate fluorescence intensity against a standard curve of known substrate concentrations .

Advanced Research Questions

Q. How can assay conditions be optimized for this compound when studying MMP isoforms with divergent kinetic properties?

- pH and Temperature : Adjust buffer pH (e.g., pH 6.0–8.0) and temperature (25–37°C) to match the isoform’s optimal activity range. For example, MMP-2 exhibits higher activity at neutral pH, while MMP-9 prefers slightly acidic conditions.

- Co-Factors : Include Zn²⁺ or Ca²⁺ ions at 1–5 mM to stabilize MMP tertiary structure.

- Inhibitor Controls : Use isoform-specific inhibitors (e.g., TIMP-1 for MMP-9) to isolate target activity in mixed enzyme systems .

Q. How should researchers address contradictory fluorescence data in this compound-based assays?

- Stability Checks : Verify substrate stability under assay conditions via ion chromatography (IC) or NMR to detect premature hydrolysis. Trifluoroacetate salts are hygroscopic; store desiccated at –20°C to prevent degradation .

- Interference Testing : Screen assay components (e.g., detergents, reducing agents) for auto-fluorescence or quenching effects using a fluorescence plate reader.

- Cross-Validation : Confirm MMP activity with orthogonal methods, such as gelatin zymography or Western blotting, to rule out off-target interactions .

Q. What experimental strategies mitigate the impact of trifluoroacetate counterion instability in long-term MMP studies?

- Lyophilization : Prepare aliquots of this compound in inert atmospheres to minimize moisture uptake.

- Alternative Salts : Synthesize NFF-3 with stable counterions (e.g., acetate) if trifluoroacetate interferes with long-term assays.

- Analytical Monitoring : Use IC with a conductivity detector (detection limit: 0.2 ppb) to quantify trifluoroacetate decomposition in stored samples .

Methodological Considerations for Data Interpretation

- Fluorescence Calibration : Normalize data to account for instrument variability. For example, use a reference fluorophore (e.g., fluorescein) to adjust for lamp intensity fluctuations.

- Statistical Analysis : Apply Michaelis-Menten kinetics to calculate and , and use ANOVA to assess significance in multi-isoform studies.

- Environmental Controls : In cell-based assays, account for endogenous MMP inhibitors (e.g., α2-macroglobulin) by including serum-free controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.